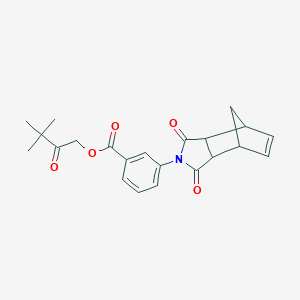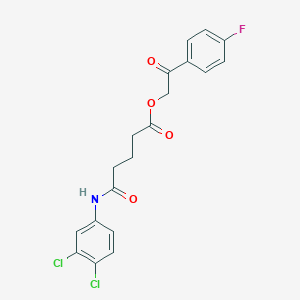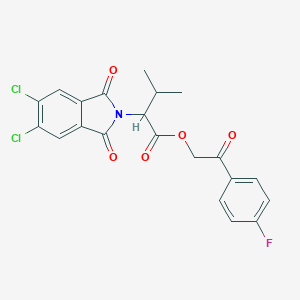![molecular formula C17H21ClN2OS B215723 2-[(2-chlorophenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one](/img/structure/B215723.png)
2-[(2-chlorophenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-chlorophenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is also known as CP-47,497 or simply CP-47 and is a synthetic cannabinoid that has been found to interact with the endocannabinoid system in the body.
Mecanismo De Acción
CP-47 is believed to interact with the CB1 and CB2 receptors in the endocannabinoid system. These receptors are located throughout the body and are involved in the regulation of various physiological processes. CP-47 has been found to activate these receptors, leading to a range of effects on the body.
Biochemical and Physiological Effects:
CP-47 has been found to have a range of biochemical and physiological effects on the body. These include pain relief, anti-inflammatory effects, and appetite stimulation. It has also been found to have potential therapeutic properties for a range of conditions, including multiple sclerosis, epilepsy, and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CP-47 in lab experiments is its ability to interact with the endocannabinoid system, which is involved in a wide range of physiological processes. This makes it a valuable tool for studying the effects of this system on the body. However, the synthesis of CP-47 is a complex process that requires specialized knowledge and equipment, which can be a limitation for some researchers.
Direcciones Futuras
There are several potential future directions for research on CP-47. One area of interest is its potential therapeutic properties for conditions such as multiple sclerosis, epilepsy, and cancer. Further research is needed to fully understand the mechanisms of action of CP-47 and its effects on the body. Additionally, there is potential for the development of new synthetic cannabinoids based on CP-47, which could have even greater therapeutic potential.
Métodos De Síntesis
The synthesis of CP-47 involves several chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are 2-chlorobenzyl chloride, 2-methylthiophenol, and pentylamine. These compounds are reacted together in a series of steps to produce the final product. The synthesis of CP-47 is a complex process that requires specialized knowledge and equipment.
Aplicaciones Científicas De Investigación
CP-47 has been the subject of numerous scientific studies due to its potential therapeutic properties. One of the most significant areas of research has been its interaction with the endocannabinoid system. This system is responsible for regulating a wide range of physiological processes, including pain, mood, and appetite.
Propiedades
Nombre del producto |
2-[(2-chlorophenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one |
|---|---|
Fórmula molecular |
C17H21ClN2OS |
Peso molecular |
336.9 g/mol |
Nombre IUPAC |
2-[(2-chlorophenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one |
InChI |
InChI=1S/C17H21ClN2OS/c1-3-4-5-9-14-12(2)19-17(20-16(14)21)22-11-13-8-6-7-10-15(13)18/h6-8,10H,3-5,9,11H2,1-2H3,(H,19,20,21) |
Clave InChI |
GGFHNLLYQZYOBI-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCC1=C(NC(=NC1=O)SCC2=CC=CC=C2Cl)C |
SMILES |
CCCCCC1=C(NC(=NC1=O)SCC2=CC=CC=C2Cl)C |
SMILES canónico |
CCCCCC1=C(NC(=NC1=O)SCC2=CC=CC=C2Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4,6-dimethoxypyrimidin-2-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B215640.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(phenylsulfonyl)acetamide](/img/structure/B215642.png)
![2-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-ethylquinazolin-4(3H)-one](/img/structure/B215645.png)
![ethyl 4-{[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B215648.png)

![Ethyl 4-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B215651.png)
![2-(4-Fluorophenyl)-2-oxoethyl 4-oxo-4-[3-(trifluoromethyl)anilino]butanoate](/img/structure/B215654.png)



![2-(4-Fluorophenyl)-2-oxoethyl 5-[2-chloro-5-(trifluoromethyl)anilino]-5-oxopentanoate](/img/structure/B215661.png)
![Isobutyl 4-({5-[2-(4-fluorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B215662.png)
![Butyl 4-({4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B215664.png)
![Isobutyl 4-({4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B215665.png)